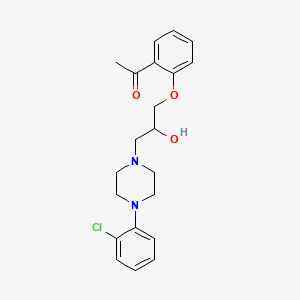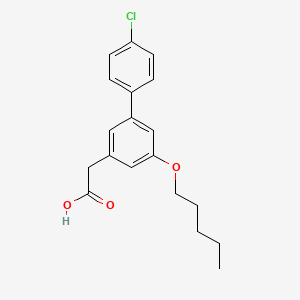
3-Biphenylacetic acid, 4'-chloro-5-pentoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- is a complex organic compound with the molecular formula C19H21ClO3. It contains a biphenyl core substituted with a carboxylic acid group, a chlorine atom, and a pentoxy group. This compound is known for its unique structural features, which include multiple aromatic rings and functional groups that contribute to its diverse chemical reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further functionalization to introduce the carboxylic acid, chlorine, and pentoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aromatic rings and functional groups can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
科学的研究の応用
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity .
類似化合物との比較
Similar Compounds
3-Biphenylacetic acid, 4’-chloro-: Lacks the pentoxy group, leading to different reactivity and applications.
3-Biphenylacetic acid, 4’-methoxy-: Contains a methoxy group instead of a pentoxy group, affecting its chemical properties and interactions.
Uniqueness
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- is unique due to the presence of the pentoxy group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of applications and interactions in various fields .
特性
CAS番号 |
61888-64-0 |
|---|---|
分子式 |
C19H21ClO3 |
分子量 |
332.8 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-5-pentoxyphenyl]acetic acid |
InChI |
InChI=1S/C19H21ClO3/c1-2-3-4-9-23-18-11-14(12-19(21)22)10-16(13-18)15-5-7-17(20)8-6-15/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,21,22) |
InChIキー |
ZBVRSHIQQHJODM-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)




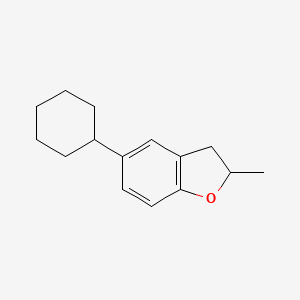
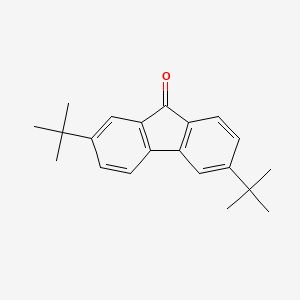

![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)
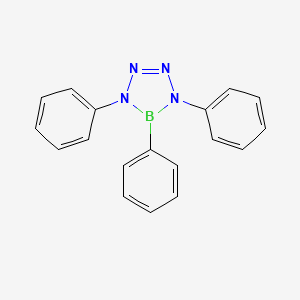
![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)
![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)
